molecular formula C22H21ClN4 B11434750 6-chloro-2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11434750
M. Wt: 376.9 g/mol
InChI Key: VVVNLELOIUGKDH-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is notable for its unique structure, which includes a chloro group, a dimethylamino group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with arylglyoxals, followed by cyclization and functionalization steps . The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling .

Properties

Molecular Formula

C22H21ClN4

Molecular Weight

376.9 g/mol

IUPAC Name

6-chloro-2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H21ClN4/c1-15-6-4-5-7-19(15)24-22-21(16-8-11-18(12-9-16)26(2)3)25-20-13-10-17(23)14-27(20)22/h4-14,24H,1-3H3

InChI Key

VVVNLELOIUGKDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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